molecular formula C27H25NO4 B2734264 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid CAS No. 2419430-30-9

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid

Cat. No.: B2734264
CAS No.: 2419430-30-9
M. Wt: 427.5
InChI Key: OYVMQYCIHHSZCQ-UHFFFAOYSA-N
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Description

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a benzoic acid moiety and protected at the nitrogen by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The benzoic acid moiety enhances water solubility and facilitates conjugation to resins or biomolecules, making this compound valuable in solid-phase synthesis and drug development.

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)19-13-11-18(12-14-19)20-6-5-15-28(16-20)27(31)32-17-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-14,20,25H,5-6,15-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVMQYCIHHSZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic Acid

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • Fmoc-protected piperidine : Derived from piperidin-3-amine via Fmoc-Cl acylation.
  • 4-Substituted benzoic acid : Introduced via aromatic coupling or alkylation.

A convergent synthesis approach is favored, wherein the pre-formed Fmoc-piperidine is coupled to a functionalized benzoic acid derivative.

Stepwise Synthesis Protocol

Preparation of 1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-amine

Piperidin-3-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Fmoc-Cl (1.2 equiv) and N-methylmorpholine (2.0 equiv) are added dropwise at 0°C. The reaction proceeds for 4 h at room temperature, yielding the Fmoc-protected intermediate after aqueous workup and column chromatography (SiO2, hexane/ethyl acetate).

Coupling to 4-Bromobenzoic Acid

The Fmoc-piperidine (1.0 equiv) is reacted with 4-bromobenzoic acid (1.1 equiv) using IBA-OBz (1.5 equiv) and tris(4-methoxyphenyl)phosphine (1.5 equiv) in dichloroethane (DCE). DMAP (3.0 equiv) is added as a base, and the mixture is stirred at 50°C for 12 h. The product is isolated via extraction and recrystallization (yield: 78%).

Suzuki-Miyaura Cross-Coupling (Alternative Route)

For enhanced regioselectivity, 4-boronobenzoic acid (1.2 equiv) and Fmoc-piperidine-3-boronic ester (1.0 equiv) undergo palladium-catalyzed coupling (Pd(PPh3)4, 5 mol%) in THF/water (3:1). The reaction is heated at 80°C for 8 h, affording the coupled product in 85% yield after HPLC purification.

Optimization of Reaction Parameters

Coupling Reagent Screening

A comparative study of coupling agents revealed the following efficiencies:

Reagent Solvent Temperature (°C) Yield (%) Purity (%)
HATU/HOAt DMF 25 72 95
IBA-OBz DCE 50 78 97
EDC/HOBt CH2Cl2 25 65 90

Data aggregated from sources.

IBA-OBz in DCE emerged as optimal, minimizing racemization and side-product formation.

Fmoc Deprotection Kinetics

Piperidine (20% in DMF) removed the Fmoc group in 30 min, while morpholine required 2 h. Prolonged exposure (>1 h) risked aspartimide formation at adjacent acidic residues, necessitating precise timing.

Analytical Characterization and Validation

Spectroscopic Data

  • HRMS (ESI+) : m/z 428.1832 [M+H]+ (calc. 428.1835).
  • 1H NMR (400 MHz, CDCl3) : δ 7.75 (d, J=7.6 Hz, 2H, Fmoc ArH), 7.58–7.40 (m, 9H, ArH), 4.40 (d, J=6.8 Hz, 2H, CH2Fmoc), 3.85–3.70 (m, 1H, piperidine CH), 2.95–2.60 (m, 4H, piperidine CH2).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirmed >98% purity. Residual solvents (DMF, DCE) were <10 ppm by GC-MS.

Challenges and Mitigation Strategies

Aspartimide Formation

Basic conditions during Fmoc deprotection or coupling risked cyclization at the piperidine-benzoate junction. Adding 0.1 M HOAt suppressed this side reaction, reducing byproducts to <2%.

Steric Hindrance in Coupling

The bulky Fmoc group impeded reagent access to the piperidine amine. Microwave-assisted synthesis (50 W, 60°C) improved reaction rates by 40% without compromising yield.

Industrial-Scale Production Considerations

Cost Analysis of Reagents

IBA-OBz ($320/mol) proved more economical than HATU ($450/mol) for large batches. Bulk purchasing reduced costs by 30%.

Waste Management

DCE was replaced with cyclopentyl methyl ether (CPME) in pilot trials, achieving comparable yields while enhancing environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the Fmoc moiety, potentially converting it to an alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives of the Fmoc group.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amines.

Biology

The compound’s structural features make it a candidate for studying receptor-ligand interactions, particularly in the context of neurotransmitter receptors due to the piperidine ring’s resemblance to natural ligands.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable scaffold for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid depends on its application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing an active amine that can participate in further biochemical reactions.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₂₈H₂₅NO₄ (estimated based on structural analogs).
  • Functional Groups : Fmoc-protected piperidine, benzoic acid.
  • Applications : Intermediate in peptide synthesis, linker for solid-phase supports, and scaffold in medicinal chemistry.

Comparison with Structural Analogs

Structural Variations and Substituents

The following table highlights structural differences between the target compound and related Fmoc-protected piperidine derivatives:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) CAS Number Reference
4-[1-(Fmoc)piperidin-3-yl]benzoic acid (Target) Benzoic acid at piperidin-3-yl ~445.5 (estimated) Not explicitly provided -
4-((4-chlorobenzyl)oxy)-3-(Fmoc-amino)benzoic acid 4-Chlorobenzyl ether, Fmoc-amino 494.96 -
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine ring, acetic acid 356.38 180576-05-0
(S)-2-(Fmoc-amino)-3-(Boc-piperidin-4-yl)propanoic acid Boc-protected piperidine, propanoic acid 494.58 204058-25-3
3-[1-(Fmoc)piperidin-4-yl]-3,3-difluoropropanoic acid Difluoropropanoic acid 439.43 CID 167724441
4-{[4-(Boc-aminomethyl)-1-(Fmoc)pyrrolidin-3-yl]methoxy}benzoic acid Boc-aminomethyl-pyrrolidine, methoxy linker ~600.6 (estimated) -

Notes:

  • Boc (tert-butoxycarbonyl) : Often used alongside Fmoc for orthogonal protection strategies .
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) exhibit different steric and electronic properties due to the additional nitrogen atom .

Key Observations :

  • Fmoc-Cl vs. Fmoc-OSu : Active esters (e.g., Fmoc-OSu) improve coupling efficiency in polar solvents .
  • Orthogonal Protection : Boc and Fmoc are often combined for sequential deprotection in multi-step syntheses .

Biological Activity

Introduction

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid, commonly referred to as Fmoc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

PropertyValue
Chemical FormulaC24H27NO4
Molecular Weight393.48 g/mol
CAS Number886366-26-3
IUPAC NameThis compound
AppearanceWhite powder

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. The piperidine moiety is known for its role in enzyme inhibition and receptor modulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which are crucial in various physiological processes including blood pressure regulation and neuropeptide degradation .
  • Protein Degradation Pathways : Research indicates that derivatives of benzoic acid, including this compound, may enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting cellular protein degradation and turnover .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : In vitro studies suggest that the compound may induce apoptosis in cancer cell lines by activating proteasomal pathways, thereby enhancing the degradation of oncoproteins .
  • Antimicrobial Properties : Similar compounds have shown moderate antibacterial activity against various strains, indicating potential use in treating infections .
  • Neuroprotective Effects : By inhibiting neurolysin, the compound may protect against neurodegenerative diseases by preventing the breakdown of neuropeptides that play roles in neuronal health .

Study 1: Anticancer Efficacy

A study evaluated the effects of Fmoc-piperidine derivatives on human cancer cell lines (Hep-G2 and A2058). The findings demonstrated significant reduction in cell viability at concentrations of 5 μM, suggesting a dose-dependent anticancer effect. The mechanism was linked to enhanced proteasomal activity leading to increased degradation of anti-apoptotic proteins .

Study 2: Enzyme Inhibition

In a comparative analysis, various benzoic acid derivatives were tested for their ability to inhibit ACE and neurolysin. The results indicated that Fmoc-piperidine derivatives exhibited stronger inhibitory effects compared to standard inhibitors, highlighting their potential as therapeutic agents for hypertension and neurodegenerative disorders .

Summary of Findings

The biological activity of this compound is characterized by its multifaceted interactions within biological systems. Its potential as an anticancer agent, antimicrobial agent, and neuroprotective compound underscores its significance in pharmaceutical research.

Q & A

Q. What are the standard synthetic routes for 4-[1-(Fmoc)piperidin-3-yl]benzoic acid, and how are protective groups managed during synthesis?

The compound is typically synthesized via multi-step protocols involving Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection of the piperidine nitrogen. Key steps include:

  • Piperidine Protection : Reaction with Fmoc-Cl (Fmoc-chloroformate) in anhydrous dichloromethane (DCM) under basic conditions (e.g., N-methylmorpholine) .
  • Coupling with Benzoic Acid : Activation of the carboxylic acid group using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (diisopropylethylamine) in DMF .
  • Deprotection : Selective removal of the Fmoc group using piperidine in DMF (20% v/v) for downstream functionalization . Methodological Tip: Monitor reaction progress via TLC or LC-MS to confirm intermediate formation.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and Fmoc-group integrity (e.g., aromatic protons at δ 7.3–7.8 ppm for fluorenyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ for C27_{27}H25_{25}NO4_4: 428.1856) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent Fmoc-group degradation via moisture or light exposure .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) to identify decomposition pathways (e.g., Fmoc cleavage or benzoic acid oxidation) .

Q. What are its primary applications in peptide and medicinal chemistry?

  • Peptide Synthesis : Serves as a rigid, spatially constrained building block to mimic protein secondary structures .
  • Drug Design : The piperidine-benzoic acid scaffold is used in protease inhibitor development, leveraging its hydrogen-bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 mmol)?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (85% → 92%) by enhancing coupling efficiency .
  • Solvent Optimization : Replace DMF with THF/NMP mixtures to reduce side reactions (e.g., Fmoc-group racemization) .
  • Catalyst Screening : Evaluate HATU vs. HBTU for carboxylate activation; HATU often provides higher yields in sterically hindered systems .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC50_{50} variability)?

  • Assay Standardization : Use reference compounds (e.g., pepstatin A for aspartic proteases) to calibrate enzymatic assays .
  • Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate experiments .

Q. What experimental strategies are recommended for studying its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding affinity .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using software like GROMACS to guide mutagenesis studies .

Q. How can computational modeling improve its application in drug discovery?

  • Docking Studies : Use AutoDock Vina to predict binding poses in protease active sites (e.g., HIV-1 protease) .
  • QSAR Analysis : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing groups on benzoic acid) with inhibitory potency .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scale-up .
  • Byproduct Management : Optimize workup protocols (e.g., aqueous washes) to remove residual coupling reagents .

Q. How to design stability-indicating methods for formulation studies?

  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1N HCl), and thermal stress (60°C) to identify degradation products via LC-MS .
  • Excipient Compatibility : Screen with common buffers (PBS, Tris-HCl) and surfactants (Tween-80) to assess aggregation or precipitation risks .

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